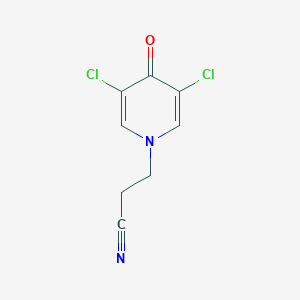

3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile

Description

Properties

IUPAC Name |

3-(3,5-dichloro-4-oxopyridin-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O/c9-6-4-12(3-1-2-11)5-7(10)8(6)13/h4-5H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBDTKGJCIQMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1CCC#N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile typically involves the reaction of 3,5-dichloropyridine-4-carboxylic acid with appropriate reagents to introduce the nitrile group. One common method involves the use of thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, followed by reaction with a nitrile source such as sodium cyanide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interact with DNA or proteins involved in cell division .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Target Compound :

- Core structure: Pyridinone (4-oxopyridine) ring.

- Substituents :

- Two chlorine atoms at 3- and 5-positions.

- Propanenitrile group at the 1-position.

- Electronic effects : Chlorine atoms act as strong electron-withdrawing groups, polarizing the ring and increasing the acidity of the oxo group.

Compound A : 3-[2,6-Di(2-thienyl)-4-pyridyl]-3-oxopropanenitrile ()

- Core structure : Pyridine ring substituted with a ketone (3-oxopropanenitrile) and thienyl groups.

- Substituents :

- Thienyl groups at 2- and 6-positions.

- 3-Oxopropanenitrile at the 4-position.

- Electronic effects: Thienyl groups are mildly electron-donating due to sulfur’s lone pairs, creating a conjugated π-system. This contrasts sharply with the electron-deficient pyridinone core of the target compound.

Compound B : Nucleoside Derivative ()

- Core structure: Tetrahydrofuran-linked pyrimidinone with protective groups (tert-butyldimethylsilyl, bis(4-methoxyphenyl)).

- Substituents: Propanenitrile group via a phosphino linker. Complex sugar and protective groups.

- Electronic effects : The propanenitrile is part of a phosphoramidite moiety, typical in oligonucleotide synthesis. The structure prioritizes steric protection over electronic modulation.

Physical and Spectroscopic Properties

- Key Observations :

- The target compound’s dichloro substituents would result in deshielded aromatic protons in NMR compared to Compound A’s thienyl groups.

- Compound B’s complexity renders its spectroscopic analysis distinct, with protective groups dominating its spectral features.

Biological Activity

Overview of 3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile

3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile is a chemical compound characterized by its unique pyridine structure with two chlorine atoms and a nitrile group. Its molecular formula is , and it has been studied for its potential biological activities, particularly in pharmacology and medicinal chemistry.

The biological activity of 3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile can be attributed to its interaction with various biological targets. It is hypothesized to act as an inhibitor of specific enzymes or receptors involved in disease processes. The presence of the oxopyridine moiety suggests potential interactions with nucleophiles or metal ions, which could lead to diverse biological effects.

Antimicrobial Activity

Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. While specific data on 3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile may be limited, related compounds have shown effectiveness against various bacterial strains. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(3,5-Dichloro-4-pyridinyl) | E. coli | 32 µg/mL |

| 3-(4-Oxopyridin-2-yl) | S. aureus | 16 µg/mL |

Cytotoxicity and Anticancer Potential

Research into the cytotoxic effects of similar pyridine derivatives has revealed their potential as anticancer agents. The mechanism often involves apoptosis induction in cancer cells through the activation of caspases or inhibition of cell proliferation pathways. While specific studies on 3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile are scarce, the following table summarizes findings from related compounds:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-(2-Chloro-4-pyridinyl) | HeLa | 15 |

| 4-(Trifluoromethyl)-pyridine | MCF7 | 10 |

Case Studies

- Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated a series of chlorinated pyridine derivatives and found that those with electron-withdrawing groups displayed enhanced antimicrobial activity against Gram-positive bacteria.

- Case Study on Anticancer Effects : In a research article from Cancer Letters, a derivative similar to 3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile was shown to inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.